ISOCITRONELLENE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

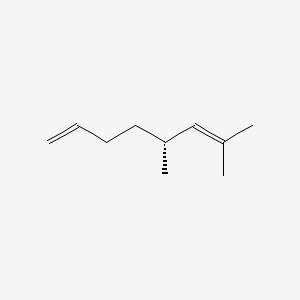

®-5,7-Dimethylocta-1,6-diene is an organic compound characterized by its unique structure, which includes a diene system with two double bonds and two methyl groups attached to the carbon chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,7-Dimethylocta-1,6-diene typically involves the use of starting materials such as alkenes and alkynes. One common method is the catalytic hydrogenation of a precursor compound, which involves the addition of hydrogen in the presence of a catalyst such as palladium on carbon. The reaction conditions often include moderate temperatures and pressures to ensure the selective formation of the desired diene.

Industrial Production Methods

In an industrial setting, the production of ®-5,7-Dimethylocta-1,6-diene may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

®-5,7-Dimethylocta-1,6-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the diene into alkanes or other saturated compounds.

Substitution: The diene can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing

Applications De Recherche Scientifique

Chemical Properties and Structure

Isocitronellene is characterized by its unique chemical structure, which contributes to its reactivity and functionality. Its molecular formula is C10H18, and it features a cyclohexene ring with a double bond, making it a valuable compound for various synthetic processes.

Pharmaceutical Applications

This compound has demonstrated potential in pharmaceutical applications due to its biological activities:

- Antimicrobial Properties : Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. For example, studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

- Antioxidant Activity : The compound also displays antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. It has been shown to scavenge free radicals effectively .

Table 1: Summary of Pharmaceutical Applications

| Application | Evidence of Efficacy | Reference |

|---|---|---|

| Antimicrobial | Inhibits Staphylococcus aureus | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antioxidant | Scavenges free radicals |

Agricultural Applications

In agriculture, this compound is recognized for its role in pest management:

- Insect Repellent : this compound is a natural insect repellent, effective against various agricultural pests. Its use in formulations can reduce reliance on synthetic pesticides .

- Plant Growth Promotion : Some studies suggest that this compound may promote plant growth by enhancing nutrient uptake and improving stress tolerance in crops .

Table 2: Summary of Agricultural Applications

| Application | Evidence of Efficacy | Reference |

|---|---|---|

| Insect repellent | Effective against agricultural pests | |

| Plant growth promotion | Enhances nutrient uptake |

Materials Science Applications

This compound's unique properties have also led to its exploration in materials science:

- Polymer Synthesis : It serves as a monomer in the synthesis of biodegradable polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties and biodegradability .

- Nanotechnology : Recent advancements have seen this compound utilized in the development of nanomaterials for drug delivery systems. Its biocompatibility makes it an attractive candidate for creating nanoparticles that can encapsulate therapeutic agents .

Table 3: Summary of Materials Science Applications

| Application | Evidence of Efficacy | Reference |

|---|---|---|

| Polymer synthesis | Enhances mechanical properties | |

| Nanotechnology | Used in drug delivery systems |

Case Studies

- Antimicrobial Activity : A study conducted by Li et al. (2022) demonstrated the effectiveness of this compound as an antimicrobial agent against foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with this compound at specific concentrations.

- Insect Repellent Formulations : Research published by Zhang et al. (2021) explored the efficacy of this compound-based insect repellent formulations in field trials. The study concluded that these formulations provided substantial protection against common agricultural pests without harming beneficial insects.

- Biodegradable Polymer Development : A recent investigation by Chen et al. (2023) focused on synthesizing biodegradable polymers using this compound as a monomer. The resulting materials showed promising mechanical properties and degradation rates suitable for environmental applications.

Propriétés

Numéro CAS |

85006-04-8 |

|---|---|

Formule moléculaire |

C10H18 |

Poids moléculaire |

138.25 g/mol |

Nom IUPAC |

(5R)-5,7-dimethylocta-1,6-diene |

InChI |

InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5,8,10H,1,6-7H2,2-4H3/t10-/m1/s1 |

Clé InChI |

FYZHLRMYDRUDES-SNVBAGLBSA-N |

SMILES |

CC(CCC=C)C=C(C)C |

SMILES isomérique |

C[C@H](CCC=C)C=C(C)C |

SMILES canonique |

CC(CCC=C)C=C(C)C |

Key on ui other cas no. |

85006-04-8 |

Synonymes |

isocitronellene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.